molecular formula C14H15BrN2O2 B11942409 1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide CAS No. 97318-91-7

1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide

Cat. No.: B11942409
CAS No.: 97318-91-7
M. Wt: 323.18 g/mol
InChI Key: CAYFOQFTFUYOFH-UHFFFAOYSA-M
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Description

1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide is a quaternary pyridinium salt characterized by an ethoxy-oxoethyl group at the N-position and a 4-pyridinyl substituent at the 4-position. It is synthesized via nucleophilic substitution between 4-(4-pyridinyl)pyridine and 2-ethoxy-2-oxoethyl bromide in dry acetone, yielding a cationic structure with a bromide counterion . This compound has garnered attention for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), as demonstrated in recent pharmacological studies .

Properties

CAS No.

97318-91-7

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

ethyl 2-(4-pyridin-4-ylpyridin-1-ium-1-yl)acetate;bromide

InChI

InChI=1S/C14H15N2O2.BrH/c1-2-18-14(17)11-16-9-5-13(6-10-16)12-3-7-15-8-4-12;/h3-10H,2,11H2,1H3;1H/q+1;/p-1

InChI Key

CAYFOQFTFUYOFH-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide typically involves the reaction of 4-(4-pyridinyl)pyridine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbon of the ethyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and concentration, would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Reactions with Acetonitrile Derivatives

The compound reacts with CH-acidic nitriles (e.g., malononitrile, thiazolyl acetonitriles) in the presence of tertiary amines (Table 2) :

Acetonitrile Derivative (R)BaseProduct TypeYield (%)Reference
CN (Malononitrile)DABCOAminoindolizine 4f 65
Thien-2-ylDABCOPyridine anhydro base 3b 85
CO₂Et (Cyanoacetic ester)NEt₃Pyridine anhydro base 3a 54

Mechanism :

  • Deprotonation of the pyridinium salt generates a ylide intermediate.

  • Nucleophilic attack on the nitrile’s α-carbon forms a zwitterionic adduct.

  • Intramolecular cyclization yields indolizines or anhydro bases, depending on substituents .

Cycloaddition with β-Fluoro Enones

The compound participates in [3+2] cycloadditions with β,β-difluoro peroxides to form fluorinated indolizines (Table 3) :

β-Fluoro Enone (R)ConditionsProduct IndolizineYield (%)Reference
C₆F₁₃DABCO, MeCN, 24 hr3j 72
4-Me-C₆H₄DABCO, DMF, 18 hr3b 81
4-Cl-C₆H₄KOH, MeCN, 24 hr3e 68

Mechanistic Pathway :

  • Pyridinium ylide formation via deprotonation.

  • Ylide attack on the β-fluoro enone’s carbonyl group.

  • Sequential HF elimination and oxidation yield indolizines .

Oxidation and Redox Behavior

The pyridinium core undergoes redox reactions under controlled conditions:

  • Oxidation : Generates N-oxide derivatives in the presence of H₂O₂/acetic acid.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) cleaves the pyridinium ring to form piperidine analogs.

Nucleophilic Substitution at the Ethoxy Group

The ethoxy-oxoethyl side chain participates in ester hydrolysis and transesterification:

Reaction TypeConditionsProductReference
Alkaline Hydrolysis1M NaOH, 60°C, 6 hrCarboxylic acid derivative
TransesterificationMeOH, K₂CO₃, refluxMethyl ester analog

Interaction with Biological Targets

While not a classical chemical reaction, the compound forms hydrogen bonds via its ethoxy and oxoethyl groups, inhibiting microbial enzymes (e.g., β-lactamases).

Critical Analysis of Reactivity

  • Steric Effects : The 4-pyridinyl substituent directs electrophilic attacks to the pyridinium ring’s N⁺ position .

  • Electronic Effects : Electron-withdrawing pyridinyl groups enhance ylide stability, favoring cycloaddition yields .

  • Solvent Dependence : Polar aprotic solvents (DMF) improve cycloaddition efficiency compared to protic solvents .

Tables of Key Data

Reaction TypeOptimal BaseSolventTemperatureTime (hr)
CycloadditionDABCODMF25°C18
Ester HydrolysisNaOHH₂O/EtOH60°C6
Ylide FormationK₂CO₃MeCN25°C1

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The ethoxy-oxoethyl group in the target compound enhances polarity compared to alkyl chains (e.g., heptyl in ), improving solubility in polar solvents.
  • Synthetic Efficiency : Reactions involving phenacyl bromides (e.g., ) typically achieve >88% yields, similar to the target compound (88% in ), suggesting robust and scalable methodologies .

Antimicrobial Activity

  • Target Compound : Exhibits potent anti-MRSA activity (compound 8 in ), outperforming standard drugs in agar-well diffusion assays.
  • IL5 and IL19 : Demonstrate broad-spectrum antibacterial activity at 1 mg/mL, with MIC values lower than alkyl-substituted analogs .

Physicochemical Properties

  • Melting Points : The target compound’s melting point (~136°C, extrapolated from similar structures in ) is lower than nitrobenzyl-substituted analogs (mp 233–235°C in ), likely due to reduced crystallinity from the ethoxy-oxoethyl group.
  • Collision Cross-Sections : The structurally similar biphenyl analog () has a predicted CCS of 185.3 Ų for [M+H]+, suggesting comparable molecular volume and polarity .

Biological Activity

1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide is a synthetic organic compound characterized as a pyridinium salt. Its molecular formula is C₉H₁₂BrN₃O₂, and it has a molar mass of approximately 246.10 g/mol. This compound has garnered attention for its notable biological activities , particularly in antimicrobial and antifungal applications.

Chemical Structure and Properties

The compound features a pyridinium ring substituted with an ethoxy and an oxoethyl group, which contributes to its unique chemical properties. The structural attributes enhance its ability to interact with biological macromolecules, potentially making it a valuable candidate in pharmacological research.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its biological activity is likely due to the presence of the pyridine moiety, which is known for its biological significance in various compounds.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of certain bacterial strains and fungi. The mechanism of action may involve the compound's ability to form hydrogen bonds with biological targets, such as enzymes and receptors associated with microbial resistance mechanisms.

Antifungal Activity

The antifungal efficacy of this compound has been documented in several studies, indicating its potential for development into antifungal agents. Further investigations are needed to fully elucidate the mechanisms underlying its antifungal activity.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups that enhance its antimicrobial properties while providing a versatile platform for further chemical modifications. Below is a comparison table of structurally similar compounds:

Compound NameCAS NumberSimilarity Index
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium hexafluoridophosphate17282-40-50.68
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate17288-32-30.60
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate147071-00-90.60
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate872355-63-00.59
2-(2-Aminopyridin-1-ium-1-yl)acetate479348-68-00.72

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. Specific concentration ranges were identified where significant inhibition was observed, making it a candidate for further development as an antibacterial agent.
  • Antifungal Studies : Research indicated that the compound showed promising results against common fungal pathogens, suggesting potential applications in treating fungal infections.
  • Mechanistic Insights : Interaction studies revealed that the compound may interact with various biological targets involved in microbial resistance mechanisms, enhancing our understanding of its mode of action.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the pyridinium ring (δ 8.5–9.5 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.2–4.4 ppm for CH2) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~165–170 ppm and quaternary pyridinium carbons .
  • FTIR : Detect C=O stretching (1700–1750 cm⁻¹) and pyridinium C-N⁺ vibrations (1630–1650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M⁺] at m/z 316.2 (excluding bromide counterion) .

What crystallographic data are available, and how do intermolecular interactions affect its stability?

Advanced Research Question

  • X-ray Diffraction (XRD) : Studies on analogous pyridinium bromides (e.g., 1-heptyl-4-(4-pyridinyl)pyridinium bromide) reveal:
    • Planar pyridinium rings with Br⁻ counterions positioned via electrostatic interactions .
    • C-H···O and π-π stacking (3.5–4.0 Å) between aromatic systems, enhancing crystal packing .
  • Thermogravimetric Analysis (TGA) : Stability up to 200°C, with decomposition linked to loss of the ethoxy-oxoethyl moiety .
    Implications : Strong intermolecular forces may influence solubility and bioavailability.

How does structural modification of the ethoxy-oxoethyl group influence antimicrobial activity?

Advanced Research Question

  • SAR Studies : Replace the ethoxy group with methyl or benzyl substituents to assess:
    • Lipophilicity : Increased logP (via ethoxy → benzyl) enhances membrane permeability but may reduce aqueous solubility .
    • Bioactivity : Analogues with electron-withdrawing groups (e.g., nitro) show improved antimicrobial MIC values (e.g., 8 µg/mL against S. aureus) .
  • Testing Protocol : Broth microdilution assays (CLSI guidelines) to determine MICs against Gram-positive/-negative pathogens .

What purification strategies are recommended to achieve >95% purity?

Basic Research Question

  • Recrystallization : Use ethanol or ethanol/water mixtures (80:20 v/v) to remove polar impurities .
  • Column Chromatography : Silica gel (60–120 mesh) with gradient elution (CH2Cl2:MeOH 9:1 → 7:3) for challenging separations .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity validation .

What is the role of the ethoxy-oxoethyl moiety in reactivity and target binding?

Advanced Research Question

  • Electrophilicity : The carbonyl group acts as a hydrogen-bond acceptor, facilitating interactions with enzyme active sites (e.g., COX-2 His90) .
  • Steric Effects : Ethoxy substitution minimizes steric hindrance compared to bulkier groups, optimizing binding pocket fit .
  • Metabolic Stability : Ethoxy groups resist hydrolysis better than methoxy, prolonging in vivo half-life .

Notes

  • Contradictions : Limited evidence conflicts; synthesis protocols in and align in solvent and monitoring methods.

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